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molecular formula C13H23NO4 B8559374 Butyl Acrylamidoglycolate Butyl Ether CAS No. 77402-13-2

Butyl Acrylamidoglycolate Butyl Ether

Cat. No. B8559374
M. Wt: 257.33 g/mol
InChI Key: XMUHBEXIJQLEDM-UHFFFAOYSA-N
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Patent
US04760168

Procedure details

The procedure of Example I is again followed using the following charge: butyl glyoxylate hemiacetal 315 parts (1.5 moles), acrylamide 110 parts (1.5 moles), methyl ether of hydroquinone 400 parts per million and ethylenediamine tetraacetic acid 200 parts per million. The reaction is run for 3 hours at 60°-65° C. and then by-product butanol is stripped under vacuum. The material is not isolated, instead it is used directly to make butyl acrylamidoglycolate butyl ether.
[Compound]
Name
butyl glyoxylate hemiacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(N)(=O)C=C.COC.C1(C=CC(O)=CC=1)O.C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.C([O:41][CH:42]([NH:50][C:51](=[O:54])[CH:52]=[CH2:53])[C:43]([O:45][CH2:46][CH2:47][CH2:48][CH3:49])=[O:44])CCC>C(O)CCC>[C:51]([NH:50][CH:42]([OH:41])[C:43]([O:45][CH2:46][CH2:47][CH2:48][CH3:49])=[O:44])(=[O:54])[CH:52]=[CH2:53]

Inputs

Step One
Name
butyl glyoxylate hemiacetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(C(=O)OCCCC)NC(C=C)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
following charge
CUSTOM
Type
CUSTOM
Details
The material is not isolated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C=C)(=O)NC(C(=O)OCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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